N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine
Description
Properties
IUPAC Name |
1-N-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7,13H,1-2,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKKOMUHSYMNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the cyclopropylmethyl group: This can be achieved through the reaction of cyclopropylmethyl bromide with an appropriate nucleophile.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups back to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines or other reduced forms.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
N1-(4-Fluorophenyl)-1,2-ethanediamine (C8H12FN2)
N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine (C11H19N3O)
- Structure : Methoxy group (electron-donating) replaces fluorine (electron-withdrawing), with dimethylamine substituents.
- Synthesis : Achieved via reductive amination, yielding 75% under mild conditions .
- Key Differences : The methoxy group enhances electron density on the aromatic ring, favoring electrophilic substitutions, whereas fluorine directs reactivity toward nucleophilic pathways.
N1-Cyclopropylbenzene-1,2-diamine (C9H12N2)
- Structure : Cyclopropyl group directly attached to the benzene ring without fluorine.
- Synthesis : Involves cyclopropane ring formation via [2+1] cycloaddition strategies .
- Key Differences : The lack of fluorine reduces polarity and may decrease solubility in polar solvents compared to the 4-fluoro derivative.
Spectral and Physicochemical Properties
Infrared (IR) Spectroscopy
NMR Spectroscopy
- 1H NMR :
- 13C NMR :
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine is an organic compound characterized by its unique structural features, including a cyclopropylmethyl group and a fluorine atom attached to a benzene ring. This compound has garnered attention for its potential biological activity, particularly in medicinal chemistry and drug development. This article explores the biological properties, mechanisms of action, and comparative analysis of this compound based on existing research.
Chemical Structure and Properties
- Molecular Formula : C10H12F2N2
- Molar Mass : Approximately 166.199 g/mol
- Structural Features : The compound contains two amine groups, which enhance its reactivity and potential interactions with biological targets.
The presence of the fluorine atom is notable as it can increase lipophilicity and metabolic stability, making the compound more suitable for medicinal applications.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N4-(cyclopropylmethyl)pyridine-3,4-diamine | Pyridine ring instead of benzene | Lacks fluorine substitution |
| N4-(methyl)pyridine-3,4-diamine | Methyl group instead of cyclopropylmethyl | Different steric and electronic properties |
| N4-(ethyl)pyridine-3,4-diamine | Ethyl group instead of cyclopropylmethyl | Variations in reactivity and biological activity |
| 4-Fluoro-1,2-phenylenediamine | Similar amine structure but lacks cyclopropyl group | Different chemical behavior |
The distinct steric and electronic properties imparted by the cyclopropylmethyl group may enhance the biological activity of this compound compared to these similar compounds.
Potential Applications in Medicine
This compound has potential applications in various fields:
- Medicinal Chemistry : It may serve as a scaffold for designing new pharmaceuticals targeting diseases involving enzyme inhibition or receptor modulation.
- Drug Development : Ongoing research could explore its efficacy against specific diseases or conditions, particularly those related to cardiovascular health or cancer treatment .
Case Studies and Research Findings
While direct studies on this compound are sparse, related research has highlighted the importance of similar compounds in therapeutic contexts:
- PARG Inhibitors : Compounds structurally related to N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine have been investigated for their ability to inhibit poly ADP-ribose glycohydrolase (PARG), an enzyme involved in DNA repair processes. These inhibitors show promise in cancer therapy by enhancing the efficacy of certain chemotherapeutics .
- Anticoagulant Effects : Other diamine derivatives have demonstrated potent anticoagulant effects through inhibition of factor Xa (FXa), suggesting that N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine might exhibit similar properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine?
- Methodology : The compound can be synthesized via regioselective acylation or alkylation of 4-fluorobenzene-1,2-diamine. For example, activating carboxylic acid intermediates with agents like CDI (1,1'-carbonyldiimidazole) under acidic conditions enables coupling with the diamine . Optimization of reaction conditions (e.g., trifluoroacetic acid as a catalyst) improves yields up to 68% in some protocols.
- Key Considerations : Monitor reaction regioselectivity, as both amino groups on the diamine may react, leading to isomer formation. Use TLC or HPLC to track intermediates.
Q. How can the purity and structure of this compound be validated?
- Methodology : Employ a combination of analytical techniques:
- NMR : Confirm substitution patterns (e.g., cyclopropylmethyl and fluorine positions).
- X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated in chidamide synthesis .
- Mass spectrometry : Verify molecular weight and detect impurities.
Q. What are the critical physicochemical properties of this compound for solubility and stability studies?
- Methodology : Determine logP (octanol-water partition coefficient) to assess hydrophobicity. Measure melting point (mp) via DSC; related diamines (e.g., 4-nitro-1,2-phenylenediamine) exhibit mp ~196–201°C . Stability tests under varying pH and temperature conditions are essential for storage protocols.
Advanced Research Questions
Q. How can regioselectivity challenges in acylation reactions involving 4-fluorobenzene-1,2-diamine derivatives be addressed?
- Methodology : Use steric or electronic directing groups. For instance, introducing a cyclopropylmethyl group may bias reactivity toward one amino group. Computational tools (e.g., DFT) predict charge distribution and reactive sites . Experimental validation via single-crystal analysis (as in chidamide studies) confirms regiochemical outcomes .
Q. What strategies resolve contradictions in reported synthetic yields or isomer ratios?
- Methodology : Reproduce methods with strict control of variables (e.g., solvent purity, reaction time). For example, Method 2 in chidamide synthesis achieved 68% yield but produced an isomer, necessitating decolorization and thermal filtration for purification . Cross-validate results using alternative routes (e.g., reductive etherification in ).
Q. How can computational modeling predict the biological activity of derivatives of this compound?
- Methodology : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with HDAC inhibition potential, as seen in chidamide analogs . Use molecular docking to simulate binding to targets like NF-κB, leveraging structural data from related inhibitors (e.g., JSH-23 ).
Q. What experimental designs mitigate side reactions during oxidative condensation with this diamine?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
